molecular formula C20H15N3O B5652518 2-(4-methylphenyl)-3-(3-pyridinyl)-4(3H)-quinazolinone

2-(4-methylphenyl)-3-(3-pyridinyl)-4(3H)-quinazolinone

Cat. No. B5652518
M. Wt: 313.4 g/mol
InChI Key: WDLCZNMICHPINJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinones can be achieved through various methods. One approach involves the cyclization of 2-aminoacetophenones with potassium cyanate in acetic acid to produce a series of 2(1H)-quinazolinones with potential cardiotonic activity (Bandurco et al., 1987)(Bandurco et al., 1987). Another method employs cyclization catalyzed by p-toluenesulfonic acid followed by oxidative dehydrogenation mediated by phenyliodine diacetate to synthesize various 4(3H)-quinazolinones (Cheng et al., 2013)(Cheng et al., 2013).

Molecular Structure Analysis

The molecular structure of quinazolinones is characterized by a quinazoline ring system, which is a fused combination of a benzene ring and a pyrimidine ring. The specific arrangement and substitution patterns on this ring system define the chemical and biological properties of the compound. For example, the crystal structure of a quinazolinone compound revealed a two-dimensional network structure formed by hydrogen bonds and electrostatic interactions, highlighting the compound's structural complexity (Yong, 2005)(Yong, 2005).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, leading to the synthesis of derivatives with diverse biological activities. For instance, lithiation of 2-alkyl-3-amino- and 2-alkyl-3-(methylamino)-4(3H)-quinazolinones allows for the introduction of various electrophiles, resulting in a wide range of substituted derivatives (Smith et al., 1996)(Smith et al., 1996). These reactions are crucial for modifying the compound's chemical and pharmacological properties.

properties

IUPAC Name

2-(4-methylphenyl)-3-pyridin-3-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c1-14-8-10-15(11-9-14)19-22-18-7-3-2-6-17(18)20(24)23(19)16-5-4-12-21-13-16/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLCZNMICHPINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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